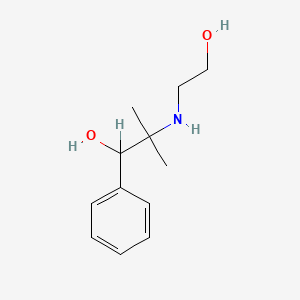
alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol is a chemical compound with the molecular formula C10H15NO2 It is known for its unique structure, which includes a benzyl alcohol moiety attached to an amino alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reductive amination of benzyl alcohol with 2-hydroxyethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzyl alcohol with 2-chloroethanol, followed by the introduction of an amino group through a substitution reaction with ammonia or an amine. This process may require the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reactions. Additionally, purification steps such as distillation or chromatography are often necessary to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, sulfonates, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted benzyl derivatives.
科学研究应用
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be compared with similar compounds such as:
Ephedrine: Shares a similar structure but has different pharmacological properties.
Pseudoephedrine: Similar to ephedrine but with distinct stereochemistry and effects.
Phenylethanolamine: Contains a similar amino alcohol structure but lacks the benzyl group.
属性
CAS 编号 |
36981-89-2 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13-8-9-14)11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |
InChI 键 |
BEISYSARAPNRPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=CC=C1)O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


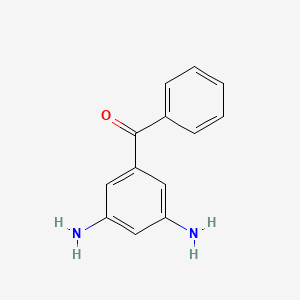

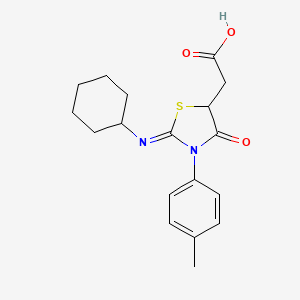

phosphanium iodide](/img/structure/B14670901.png)
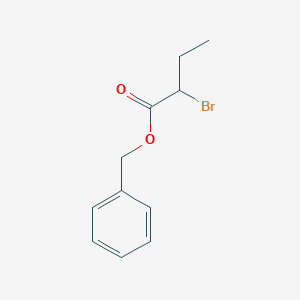
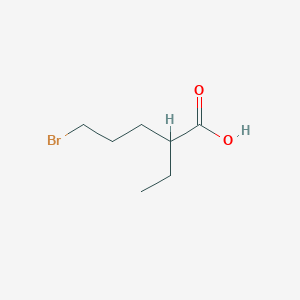
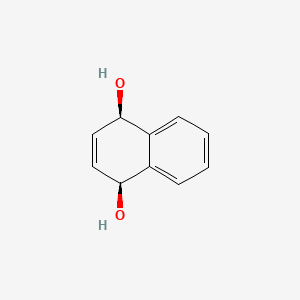

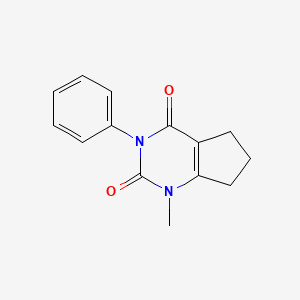
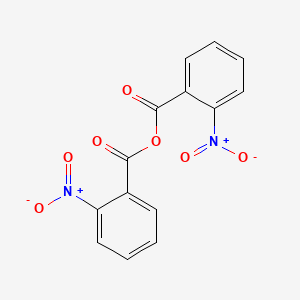
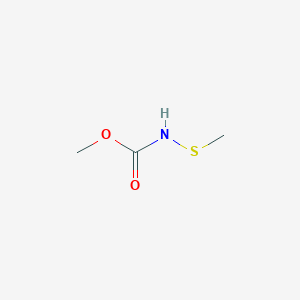
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

